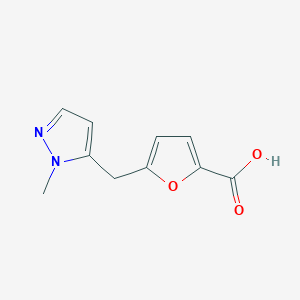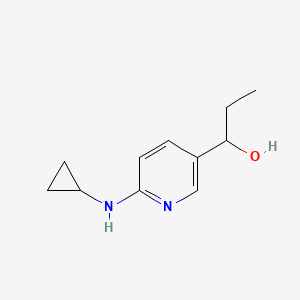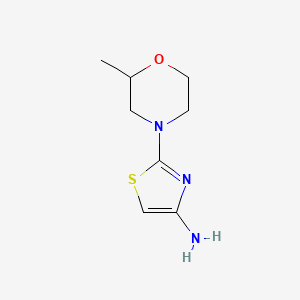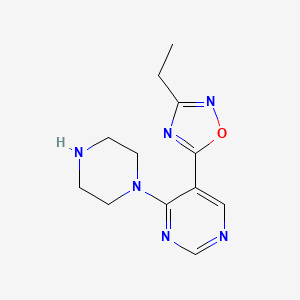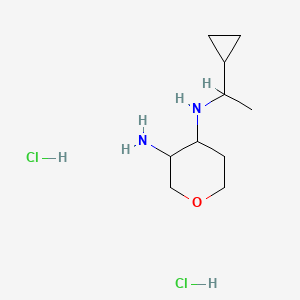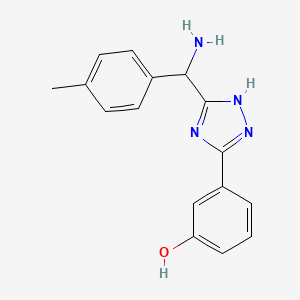
3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that belongs to the class of phenols and triazoles. This compound is characterized by the presence of a phenolic hydroxyl group and a triazole ring, which are known for their diverse chemical reactivity and biological activities. The compound’s structure includes an amino group attached to a p-tolylmethyl moiety, which further enhances its chemical versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-1,2,4-triazole with p-tolualdehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
化学反応の分析
Types of Reactions
3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and reduced triazole derivatives.
Substitution: Halogenated phenols and triazoles.
科学的研究の応用
3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, while the triazole ring can coordinate with metal ions or participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazole
- 3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)aniline
- 3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)benzoic acid
Uniqueness
3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the presence of both a phenolic hydroxyl group and a triazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C16H16N4O |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
3-[5-[amino-(4-methylphenyl)methyl]-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C16H16N4O/c1-10-5-7-11(8-6-10)14(17)16-18-15(19-20-16)12-3-2-4-13(21)9-12/h2-9,14,21H,17H2,1H3,(H,18,19,20) |
InChIキー |
VGEFKHMSJDKHPR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC(=CC=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


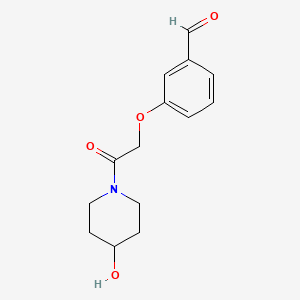
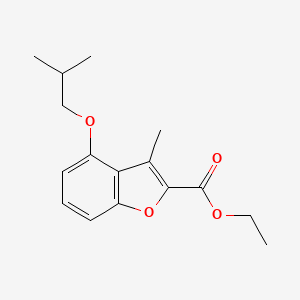

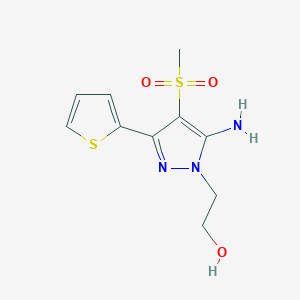
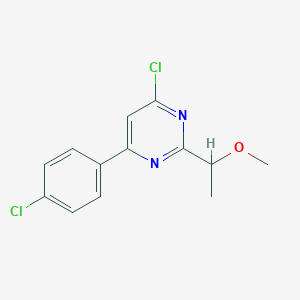
![2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B15057051.png)
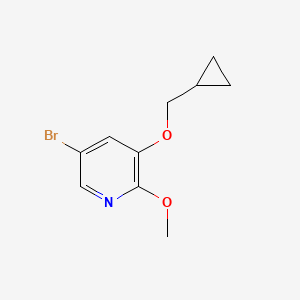
![1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15057067.png)
